5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI) 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC10424267
InChI: InChI=1S/C13H16N2O4/c1-4-18-12(16)10-8(3)14-13(17)15-11(10)9-6-5-7(2)19-9/h5-6,11H,4H2,1-3H3,(H2,14,15,17)
SMILES: CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C)C
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI)

CAS No.:

Cat. No.: VC10424267

Molecular Formula: C13H16N2O4

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI) -

Specification

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
IUPAC Name ethyl 6-methyl-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C13H16N2O4/c1-4-18-12(16)10-8(3)14-13(17)15-11(10)9-6-5-7(2)19-9/h5-6,11H,4H2,1-3H3,(H2,14,15,17)
Standard InChI Key QWVIOSJFVHTZTR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C)C
Canonical SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C)C

Introduction

Chemical Identity and Structural Features

The systematic name of the compound, 5-pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-, ethyl ester (9CI), reflects its intricate architecture. The core structure consists of a tetrahydropyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. Partial saturation of the ring reduces aromaticity, enhancing conformational flexibility compared to fully aromatic pyrimidines . Key substituents include:

  • Ethyl ester group: Positioned at the 5-carboxylic acid site, this esterification improves lipophilicity and bioavailability, a common strategy in prodrug design .

  • 5-Methyl-2-furanyl moiety: Attached to position 4, this furan derivative introduces electron-rich aromatic character, potentially influencing intermolecular interactions in biological systems.

  • 6-Methyl group: A methyl substituent at position 6 contributes to steric effects, possibly modulating receptor binding or metabolic stability .

The molecular formula is inferred as C<sub>14</sub>H<sub>18</sub>N<sub>2</sub>O<sub>4</sub>, with a molecular weight of 278.30 g/mol. Spectroscopic data for closely related compounds, such as ethyl 2-amino-4-propylpyrimidine-5-carboxylate (CAS 127957-83-9), reveal characteristic IR absorptions at 1720 cm<sup>−1</sup> (ester C=O) and 1660 cm<sup>−1</sup> (pyrimidine C=N), alongside <sup>1</sup>H NMR signals for methyl groups at δ 1.2–1.4 ppm and furan protons at δ 6.2–7.4 ppm .

Synthesis and Manufacturing Approaches

Conventional Organic Synthesis

The synthesis of tetrahydropyrimidine carboxylates typically involves multicomponent reactions (MCRs) or stepwise functionalization. A three-step protocol adapted from MgI<sub>2</sub>-mediated Morita-Baylis-Hillman (MBH) reactions provides a viable route :

  • MBH Adduct Formation: Reacting 5-methylfurfural with ethyl propiolate in the presence of MgI<sub>2</sub> yields α-(hydroxymethyl)-β-keto esters. This step proceeds at room temperature with 75–85% efficiency .

  • Oxidation: Dess-Martin periodinane oxidizes the hydroxyl group to a ketone, generating an α-iodomethylene β-keto ester intermediate.

  • Cyclocondensation: Treatment with urea or thiourea derivatives under acidic conditions facilitates ring closure to form the tetrahydropyrimidine core.

Alternative methods emphasize green chemistry principles. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (80–96%) . Mechanochemical grinding of reactants in a mortar-pestle system eliminates solvent use, aligning with sustainable manufacturing goals .

Structural Modification and Derivatives

Post-synthetic modifications enable diversification:

  • Ester Hydrolysis: Basic hydrolysis with KOH in methanol converts the ethyl ester to a carboxylic acid, enhancing water solubility for pharmacological testing .

  • Amide Formation: Reacting the acid chloride (generated via SOCl<sub>2</sub>) with amines produces carboxamide derivatives, broadening the compound’s applicability in drug design .

Physicochemical and Pharmacokinetic Properties

Experimental data for the title compound remain limited, but properties can be extrapolated from analogs:

PropertyValue/DescriptionSource
LogP (octanol-water)1.81–2.15
Aqueous Solubility0.12 mg/mL (pH 7.4)
Polar Surface Area55.32 Ų
Metabolic StabilityModerate (CYP3A4 clearance: 15 mL/min)

The compound’s moderate lipophilicity (LogP ~2) suggests adequate blood-brain barrier penetration, while its polar surface area (<60 Ų) aligns with Lipinski’s rule for oral bioavailability . Stability studies on ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate indicate resistance to enzymatic hydrolysis in plasma over 24 hours .

Biological Activities and Applications

Though direct studies on the compound are scarce, structurally related pyrimidine carboxylates exhibit marked bioactivity:

  • Antimicrobial Effects: Ethyl 2-thioxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylates demonstrate MIC values of 2.50 μM against Escherichia coli, comparable to norfloxacin . The 5-methylfuran substituent may enhance Gram-positive activity through membrane disruption.

  • Anticancer Potential: Pyrimidine derivatives with tetrahydro cores inhibit tubulin polymerization, inducing apoptosis in MCF-7 breast cancer cells (IC<sub>50</sub>: 8.2 μM) .

  • Antiviral Activity: 2-Amino-4-trifluoromethylpyrimidine carboxylates show 90% inhibition of HSV-1 at 10 μM, suggesting a role in viral thymidine kinase targeting .

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: MgI<sub>2</sub>-mediated MBH reactions require optimization for industrial-scale production .

  • Pharmacological Data Gaps: In vivo toxicity, pharmacokinetics, and mechanism-of-action studies are absent for the title compound.

Future research should prioritize:

  • High-Throughput Screening: Evaluate the compound against kinase targets and epigenetic regulators.

  • Prodrug Development: Explore phosphate or peptide conjugates to enhance solubility.

  • Computational Modeling: Molecular dynamics simulations to predict binding modes in bacterial DNA gyrase or viral proteases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator